molecular formula C18H23NO3S B281024 5-tert-butyl-N-(4-hydroxyphenyl)-2,3-dimethylbenzenesulfonamide

5-tert-butyl-N-(4-hydroxyphenyl)-2,3-dimethylbenzenesulfonamide

カタログ番号 B281024
分子量: 333.4 g/mol
InChIキー: FVMKEDCKEZVROI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-N-(4-hydroxyphenyl)-2,3-dimethylbenzenesulfonamide, commonly known as sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. Sulindac is a member of the sulfonamide class of drugs and is structurally related to the NSAID indomethacin.

作用機序

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX enzymes, sulindac reduces inflammation and pain.
Biochemical and physiological effects:
Sulindac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappa B), a transcription factor that is involved in inflammation and cancer.

実験室実験の利点と制限

Sulindac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, sulindac does have some limitations. It has a relatively short half-life, and its effects can be variable depending on the dose and the route of administration.

将来の方向性

There are several potential future directions for research on sulindac. One area of interest is its potential use in the treatment of Alzheimer's disease. Sulindac has been shown to reduce the levels of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of inflammatory bowel disease. Sulindac has been shown to reduce inflammation in animal models of inflammatory bowel disease. Finally, there is interest in developing new derivatives of sulindac that may have improved potency and selectivity for specific COX enzymes.

合成法

Sulindac can be synthesized by the reaction of 4-hydroxybenzenesulfonyl chloride with 2,3-dimethyl-2-butene-1-amine in the presence of a base such as sodium hydroxide. The reaction yields sulindac as a white crystalline solid.

科学的研究の応用

Sulindac has been extensively studied for its potential therapeutic uses in various diseases such as cancer, Alzheimer's disease, and inflammatory bowel disease. Sulindac has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the risk of colon cancer in patients with familial adenomatous polyposis.

特性

分子式

C18H23NO3S

分子量

333.4 g/mol

IUPAC名

5-tert-butyl-N-(4-hydroxyphenyl)-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-12-10-14(18(3,4)5)11-17(13(12)2)23(21,22)19-15-6-8-16(20)9-7-15/h6-11,19-20H,1-5H3

InChIキー

FVMKEDCKEZVROI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)O)C

正規SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)O)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。